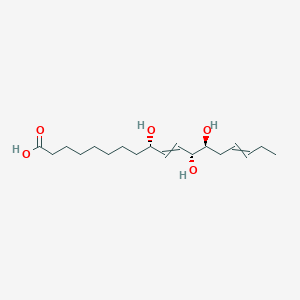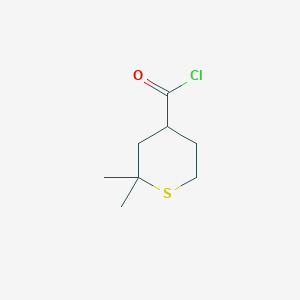
1,3-Diethenylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethenylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with two ethenyl groups attached at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and acetylene. This reaction typically requires high temperatures and a catalyst to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Catalysts such as palladium or nickel are frequently employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products such as 1,3-dihalocyclohexenes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Cyclohexane derivatives.
Substitution: 1,3-dihalocyclohexenes.
Aplicaciones Científicas De Investigación
1,3-Diethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Diethenylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the ethenyl groups participate in various transformations, such as cycloadditions or substitutions, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
1,3-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethenyl groups.
1,3-Dihalocyclohexenes: Formed through halogenation of 1,3-Diethenylcyclohex-1-ene.
Cyclohexadiene: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual ethenyl groups, which provide distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
74142-64-6 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1,3-bis(ethenyl)cyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h3-4,8-9H,1-2,5-7H2 |
Clave InChI |
VKDOSTVLJVHGLS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCCC(=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


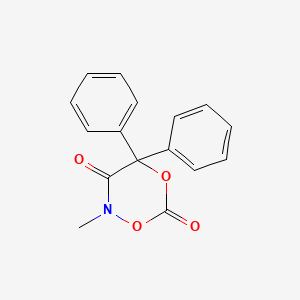
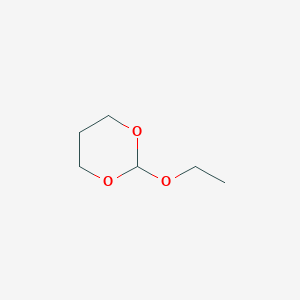
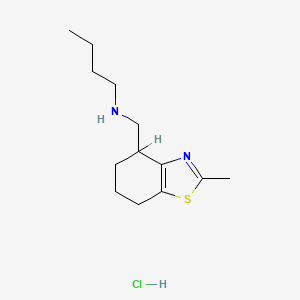
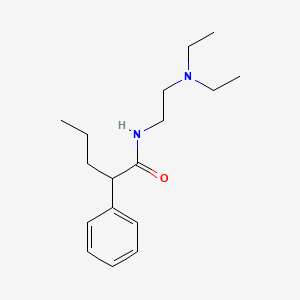
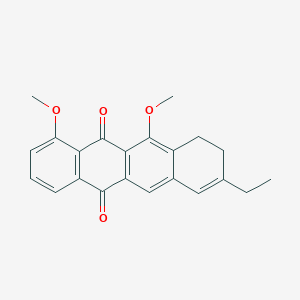
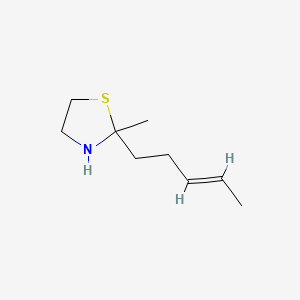
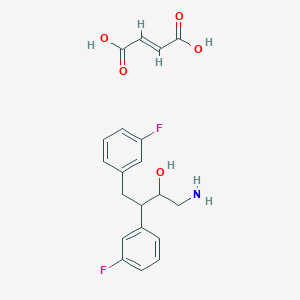
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

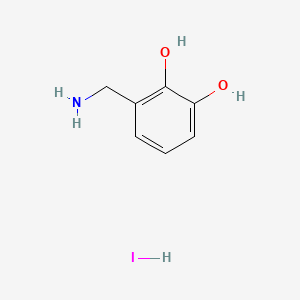
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

